2(S)-Hydroxy-3-butenylglucosinolate
Overview
Description
2(S)-Hydroxy-3-butenylglucosinolate, commonly known as glucoraphanin, is a natural compound found in cruciferous vegetables such as broccoli, cauliflower, and kale. It has gained significant attention in recent years due to its potential health benefits, particularly its role in cancer prevention and treatment.
Scientific Research Applications
Biosynthesis and Metabolic Role
Biosynthesis in Brassica Napus : The study by Rossiter, James, and Atkins (1990) explores the biosynthesis of 2-hydroxy-3-butenylglucosinolate in Brassica napus, suggesting its formation from desulpho-3-butenylglucosinolate and highlighting the role of specific chemical precursors in this process (Rossiter, James, & Atkins, 1990).
Metabolic Pathways in Different Cultivars : Josefsson's 1971 study focuses on the differences in glucosinolate metabolism between Brassica napus cultivars. The research identifies metabolic blocks in the synthesis of 2-hydroxy-3-butenylglucosinolate, providing insights into the plant's biochemical pathways (Josefsson, 1971).
Enzymatic Interaction Studies : Petroski (1986) investigated the interactions of thioglucoside glucohydrolase and epithiospecifier protein in converting 2-hydroxy-3-butenylglucosinolate, revealing the stereoselectivity of these enzymatic processes (Petroski, 1986).
Applications in Plant Defense and Ecology
- Role in Plant Defense Mechanisms : The study by Moyes et al. (2000) on wild populations of Brassica oleracea highlights the role of 2-hydroxy-3-butenylglucosinolate in plant defense against herbivores. This research provides evidence of its ecological significance (Moyes, Collin, Britton, & Raybould, 2000).
Chemical Synthesis and Derivatives
- Synthesis of Derivatives : Leoni, Felluga, and Palmieri (1993) describe the production of 2-hydroxy-3-butenyl cyanide from 2-hydroxy-3-butenylglucosinolate using immobilized myrosinase. This demonstrates the potential for synthesizing valuable derivatives (Leoni, Felluga, & Palmieri, 1993).
properties
IUPAC Name |
[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] (1E,3S)-3-hydroxy-N-sulfooxypent-4-enimidothioate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO10S2/c1-2-5(14)3-7(12-22-24(18,19)20)23-11-10(17)9(16)8(15)6(4-13)21-11/h2,5-6,8-11,13-17H,1,3-4H2,(H,18,19,20)/b12-7+/t5-,6-,8-,9+,10-,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYHSVHWQEVDFQT-QSKOKFRPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(CC(=NOS(=O)(=O)O)SC1C(C(C(C(O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=C[C@H](C/C(=N\OS(=O)(=O)O)/S[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO10S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401021966 | |
Record name | 2(S)-Hydroxy-3-butenylglucosinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
389.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19237-18-4 | |
Record name | Epiprogoitrin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019237184 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2(S)-Hydroxy-3-butenylglucosinolate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401021966 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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